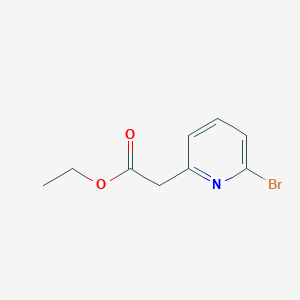
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
Overview
Description
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate is an organoboron compound with the molecular formula C6H12BF3KNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, also known as Potassium N-Boc-aminomethyltrifluoroborate, is an organic fluorine compound It is commonly used as a fluorinating agent in organic synthesis , suggesting that its targets could be various organic compounds that require the introduction of a fluorine atom.
Mode of Action
It is known to be used in the suzuki-miyaura cross-coupling reaction . In this reaction, it likely interacts with its targets (organic compounds) to introduce a fluorine atom, thereby altering the properties of the target compound.
Action Environment
The action, efficacy, and stability of Potassium N-Boc-aminomethyltrifluoroborate can be influenced by various environmental factors. It is generally stable under normal temperatures but may decompose under high temperatures or in the presence of strong oxidizing agents . It is slightly soluble in water and can dissolve in some organic solvents such as alcohols and ethers . Its handling requires a well-ventilated place and appropriate protective equipment to avoid skin and eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate typically involves the reaction of an amino ester with a trifluoroborate salt. The general synthetic route includes the following steps :
Reaction of Amino Ester with Trifluoroborate Salt: The amino ester is reacted with a trifluoroborate salt to form an intermediate amino ester trifluoroborate.
Formation of Potassium Salt: The intermediate is then treated with potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[][3].
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, aryl halides, and bases such as potassium carbonate.
Conditions: Typical reaction conditions involve heating the reaction mixture to temperatures around 85°C and using solvents like toluene and water[][3].
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials[3][3].
Scientific Research Applications
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is used in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Potassium (tert-butoxycarbonyl)aminoethyltrifluoroborate: Similar in structure but with an ethyl group instead of a methyl group.
Potassium (tert-butoxycarbonyl)aminomethyltrifluoroborate: Another closely related compound with slight variations in the substituent groups.
Uniqueness
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate is unique due to its stability and ease of handling, making it a preferred reagent in many synthetic applications. Its ability to participate in efficient cross-coupling reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
potassium;trifluoro-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BF3NO2.K/c1-6(2,3)13-5(12)11-4-7(8,9)10;/h4H2,1-3H3,(H,11,12);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOSBCPWIQUNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314538-55-0 | |
| Record name | Potassium (aminomethyl)trifluoroborate, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)







